CID 6610281
Description
CID 6610281 (referred to as "the compound" hereafter) is a chemical entity identified in the PubChem database. Figure 1 in highlights its chemical structure, GC-MS chromatogram, and mass spectrum, indicating a molecular weight and fragmentation pattern consistent with sesquiterpenes or oxygenated derivatives . The compound’s presence in specific distillation fractions underscores its volatility and polarity, which may influence its applications in pharmaceuticals or fragrances .
Properties
Molecular Formula |
ClHLi |
|---|---|
Molecular Weight |
43.4 g/mol |
InChI |
InChI=1S/ClH.Li/h1H; |
InChI Key |
PZLXYMQOCNYUIO-UHFFFAOYSA-N |
SMILES |
[Li].Cl |
Canonical SMILES |
[Li].Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Oscillatoxin Derivatives
CID 6610281 shares structural motifs with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389), which are polyketide-derived toxins (Figure 1 in ). Key differences include:
- Functional Groups : Oscillatoxins feature lactone rings and methylated hydroxyl groups, whereas this compound’s structure (as inferred from its mass spectrum) suggests a simpler oxygenated framework .
- Bioactivity : Oscillatoxins exhibit potent cytotoxicity and ion-channel modulation, while this compound’s bioactivity remains uncharacterized in the provided evidence .
Hexachlorocyclohexane (HCH) Isomers
lists HCH isomers (e.g., CAS 27154-44-5, EPA ID 244178), which are chlorinated cyclohexanes. Comparatively:
- Polarity : HCH isomers are highly hydrophobic (LogP > 3.5), whereas this compound’s GC-MS elution profile suggests moderate polarity .
Physicochemical Properties
Table 1 summarizes key properties of this compound and analogues:
| Property | This compound | Oscillatoxin D (CID 101283546) | 1,2,3,4,5,6-Hexachlorocyclohexane (CAS 608-73-1) |
|---|---|---|---|
| Molecular Weight | ~250–300 (inferred) | 492.6 g/mol | 290.8 g/mol |
| LogP (Predicted) | 2.5–3.0* | 4.2 | 3.8 |
| Solubility | Moderate (volatile) | Low (lipophilic) | Insoluble in water |
| Key Functional Groups | Oxygenated terpene | Lactone, methyl ether | Chlorinated cyclohexane |
| Bioactivity | Undefined | Cytotoxic | Neurotoxic, pesticide |
*Estimated from GC-MS elution behavior .
Analytical Differentiation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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